(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid
Description
Historical Context and Discovery Timeline
The development of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is intrinsically linked to the broader evolution of boronic acid chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's initial preparation involved treating diethylzinc with triethylborate to obtain the highly air-sensitive triethylborane, which upon slow oxidation in ambient air eventually provided ethylboronic acid. This foundational work established the basic synthetic principles that would later enable the development of more complex boronic acid derivatives.
The specific compound this compound was first catalogued in chemical databases on June 1, 2015, with its most recent structural and property updates occurring as recently as May 24, 2025. This relatively recent discovery timeline reflects the compound's emergence during the modern era of targeted drug design and sophisticated synthetic methodology development. The compound's registration coincided with increased interest in sulfamoyl-containing boronic acids for pharmaceutical applications, particularly in the development of enzyme inhibitors and protease-targeting agents.
The historical significance of this compound also relates to the broader development of Chan-Lam coupling reactions, which have proven particularly effective for forming carbon-nitrogen bonds between sulfamoyl azides and arylboronic acids. Unlike conventional coupling reactions involving sulfamides and boronic acids, the use of sulfamoyl azides was found to be beneficial with respect to yield and reaction time, making compounds like this compound increasingly valuable synthetic intermediates.
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound bearing the official designation [3-(dimethylsulfamoyl)-4-methoxyphenyl]boronic acid. This naming system precisely describes the substitution pattern on the phenyl ring, where the boronic acid functionality is attached to a benzene ring bearing a dimethylsulfamoyl group at the meta position and a methoxy group at the para position relative to the boronic acid moiety.
The compound is uniquely identified by its Chemical Abstracts Service registry number 874459-70-8. Additional cataloguing identifiers include the Molecular Design Limited number MFCD28400499 and the AKOS identification number AKOS025286858. These multiple identification systems ensure precise communication among researchers and facilitate accurate procurement and documentation in research settings.
Table 1: Structural and Physical Properties of this compound
The three-dimensional structure of this compound features a phenyl ring as the central scaffold, with the boronic acid group (-B(OH)₂) providing the primary reactive functionality. The dimethylsulfamoyl substituent (-SO₂N(CH₃)₂) introduces both steric bulk and electronic effects that significantly influence the compound's reactivity profile and binding characteristics. The methoxy group (-OCH₃) at the para position relative to the boronic acid further modulates the electronic properties of the aromatic system, creating a unique combination of electronic and steric features that distinguish this compound from simpler boronic acid derivatives.
Significance in Boronic Acid Chemistry
This compound occupies a particularly important position within the broader landscape of boronic acid chemistry due to its unique combination of functional groups that enable diverse synthetic and biological applications. The presence of the dimethylsulfamoyl moiety introduces characteristics that are especially valuable in medicinal chemistry applications, particularly as building blocks for protease inhibitors and kinase-targeting agents.
The significance of this compound is particularly evident in its applications within enzyme inhibition studies. Research has demonstrated that sulfonamide boronic acids, of which this compound is a representative example, exhibit highly distinct structure-activity relationships compared to conventional carboxamide-containing analogs. In studies of AmpC β-lactamase inhibition, sulfonamide boronic acids showed dramatic improvements in potency, with some derivatives exhibiting up to 23 times better inhibition compared to their carboxamide counterparts. These improvements result from the different geometry and polarity of the sulfonamide functionality versus conventional carboxamide groups, enabling more favorable hydrogen bonding interactions with target enzymes.
Table 2: Comparative Reactivity Profile of Boronic Acid Derivatives
The compound's role in synthetic chemistry extends beyond enzyme inhibition to include applications in cross-coupling reactions, particularly Chan-Lam coupling processes. The sulfamoyl functionality enables efficient coupling with azide-containing partners under mild conditions, often at room temperature in methanol using copper chloride catalysis. This reactivity profile makes the compound valuable for constructing complex molecular architectures required in pharmaceutical synthesis.
From a mechanistic perspective, this compound exhibits the characteristic reversible covalent bond formation with cis-diol-containing molecules that defines boronic acid chemistry. This pH-dependent interaction allows for controlled capture and release of target molecules, making such compounds valuable not only as synthetic intermediates but also as molecular recognition elements and potential therapeutic agents.
The environmental and safety profile of this compound aligns with the general characteristics of boronic acids, which are considered environmentally friendly due to their ultimate degradation into benign boric acid. This degradation pathway, combined with the relatively low toxicity profile typical of boronic acids, positions this compound as an attractive option for sustainable synthetic chemistry applications where environmental considerations are paramount.
Properties
IUPAC Name |
[3-(dimethylsulfamoyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO5S/c1-11(2)17(14,15)9-6-7(10(12)13)4-5-8(9)16-3/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZBEMZKWQBTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with 1,2 and 1,3 cis-diols motifs of carbohydrates .
Mode of Action
(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid, like other boronic acids, forms fast and reversible covalent interactions with 1,2/1,3 cis-diols of carbohydrates, generally affording five-/six-membered cyclic boronic esters .
Biochemical Pathways
Boronic acids are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Boronic acids are known to interact with carbohydrates, which can have various effects depending on the specific context .
Action Environment
The stability of boronic acids can be influenced by factors such as ph and temperature .
Biological Activity
(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with biological molecules, particularly proteins and enzymes, through reversible covalent bonding. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a boronic acid group attached to a methoxy-substituted phenyl ring and a dimethylsulfamoyl moiety. This unique configuration enhances its reactivity and biological compatibility.
The primary mechanism by which this compound exerts its biological effects involves:
- Covalent Bond Formation : The boronic acid group can form reversible covalent bonds with diols present in carbohydrates or hydroxyl groups in proteins, leading to modulation of enzymatic activity.
- Inhibition of Enzymes : It has been shown to inhibit specific enzymes, particularly those involved in cancer pathways, by interfering with their active sites.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- A-549 (Lung Cancer)
- HeLa (Cervical Cancer)
The compound's mechanism involves disrupting microtubule dynamics, which is crucial for cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Case Studies and Research Findings
- In Vitro Cytotoxicity Studies : A study conducted on human cancer cell lines reported IC50 values indicating that the compound effectively inhibits cell growth at concentrations below 50 μM, suggesting promising therapeutic potential for further development .
- Mechanistic Insights : The compound was found to induce morphological changes in cancer cells, such as altered microtubule structures and impaired cell migration capabilities. These findings were corroborated by wound healing assays demonstrating reduced migratory capacity in treated cells .
- Structure-Activity Relationship (SAR) : The presence of the methoxy group on the phenyl ring was shown to enhance the compound's solubility and biological activity compared to similar compounds lacking this substitution .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Structure | Anticancer | Effective against MCF-7 and A-549 cell lines |
| (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid | Structure | Moderate | Lower efficacy compared to methoxy derivative |
| (3-(N,N-dimethylsulfamoyl)phenyl)boronic acid | Structure | Low | Lacks significant anticancer properties |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Boronic acids have been extensively studied for their anticancer properties. (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid has shown promise as a potential therapeutic agent. Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The compound's structural similarity to known proteasome inhibitors suggests it may function similarly by disrupting protein homeostasis within cancer cells .
Case Study: PI4KB Inhibition
A study focused on the design of novel inhibitors for phosphatidylinositol 4-kinase beta (PI4KB) highlighted the importance of boronic acids in developing selective inhibitors. The compound's ability to modulate cellular pathways involved in cancer progression was investigated, demonstrating its potential as a lead compound in anticancer drug development .
Catalysis
2.1 Rhodium-Catalyzed Reactions
This compound is utilized in rhodium-catalyzed reactions for the synthesis of complex organic molecules. Its role as a reagent in the addition reactions to aldehydes has been documented, achieving high enantioselectivity under optimized conditions . The compound's ability to participate in such reactions underscores its utility in asymmetric synthesis.
Table 1: Summary of Catalytic Applications
| Reaction Type | Catalyst Used | Enantioselectivity Achieved | Reference |
|---|---|---|---|
| Arylboronic Acid Addition | Rhodium | >90% | |
| Asymmetric Synthesis of Aldimines | Rhodium | 61% | |
| Complex Organic Molecule Synthesis | Various | Variable |
Material Science
3.1 Sensor Development
The unique properties of this compound make it suitable for developing chemical sensors. Research has indicated that boronic acids can be employed as pH indicators due to their fluorescence properties, allowing for real-time monitoring of pH changes in various environments .
Case Study: Fluorescent Sensing
A study demonstrated that derivatives of boronic acids could be engineered to create fluorescent sensors capable of detecting pH levels with high sensitivity and specificity. This application is particularly relevant in biochemical assays where pH changes are indicative of metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
The compound’s reactivity, electronic properties, and applications can be contextualized by comparing it to analogous boronic acids:
Substituent Effects on Electronic and Steric Properties
- Steric Effects : The N,N-dimethyl group introduces steric hindrance, which may slow reaction kinetics but improve regioselectivity in cross-couplings .
Reactivity in Suzuki-Miyaura Cross-Couplings
- 4-Methoxyphenylboronic acid achieves 62% yield in coupling with 2,6-dibromoaniline, while 4-methylphenylboronic acid (electron-donating) achieves 96% , highlighting the negative impact of methoxy’s inductive effect on nucleophilicity .
Key Research Findings
- Inhibition of Enzymes : Sulfamoyl-containing boronic acids (e.g., penicillin-binding protein inhibitors in ) suggest the target compound could serve as a serine protease inhibitor.
- Formose Reaction Modulation : Boronic acids with sulfonate groups () retard reaction kinetics, implying the dimethylsulfamoyl group might similarly influence carbohydrate chemistry.
Preparation Methods
General Synthetic Strategy
The preparation of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid typically involves the formation of the boronic acid moiety on a suitably substituted aromatic precursor. The key synthetic strategy is:
- Formation of the arylboronic acid group via reaction of an aryl halide or aryl organometallic intermediate with boron reagents such as trialkylborates (e.g., trimethylborate).
- Introduction of the N,N-dimethylsulfamoyl group either before or after boronation, depending on the synthetic route.
- Use of Suzuki-Miyaura cross-coupling as a pivotal step in constructing the boronic acid-substituted aromatic system when coupling with other aryl or vinyl partners.
Preparation via Grignard Reagent and Trialkylborate Reaction
A common and scalable method for preparing arylboronic acids related to this structure involves:
Step 1: Formation of Grignard Reagent
Starting from a substituted aryl halide (e.g., 3-bromo-4-methoxyaniline derivative bearing the N,N-dimethylsulfamoyl group), a Grignard reagent is generated by reacting with magnesium metal in anhydrous tetrahydrofuran (THF).
Step 2: Reaction with Trialkylborate
The arylmagnesium intermediate is then reacted with a trialkylborate reagent, preferably trimethylborate, at low temperature (often -70°C to room temperature). This step forms the boronate ester intermediate.
Step 3: Hydrolysis
Acidic aqueous workup converts the boronate ester into the free boronic acid.
This method is favored for its reproducibility and scalability. The use of lithium salts such as LiCl can improve the formation and stability of the Grignard reagent, optimizing yields.
- Temperature control is critical; reactions are often conducted at low temperatures to avoid side reactions.
- The choice of lithium salt (LiCl preferred) influences yield and reaction rate.
- Trialkylborates other than trimethylborate generally result in lower yields.
Suzuki-Miyaura Cross-Coupling Route
Another widely employed preparation method involves:
Step 1: Preparation of Arylboronic Acid or Ester
The boronic acid precursor is prepared or purchased with the N,N-dimethylsulfamoyl and methoxy substituents already installed.
Step 2: Palladium-Catalyzed Coupling
The arylboronic acid is coupled with an aryl or vinyl halide in the presence of a palladium catalyst, base, and appropriate solvent to form the desired biaryl or substituted product.
This method is particularly useful for constructing complex molecules where the boronic acid is a key intermediate.
The boronic acid can be isolated or converted to more stable boronic esters (e.g., pinacol esters) for ease of handling and storage.
Industrial Scale Considerations
- Industrial synthesis often employs continuous flow reactors to enhance reaction control and scalability.
- Optimization of solvent systems, catalyst loadings, and temperature profiles is critical to maximize yields and purity.
- Boronic acid stability is a concern; conversion to cyclic esters (e.g., pinacol esters) is common to improve shelf life.
Data Summary Table: Preparation Parameters
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| Grignard Formation | Aryl bromide + Mg, THF, LiCl (1.2:1 ratio) | LiCl improves yield; temperature -70°C to RT |
| Reaction with Trialkylborate | Trimethylborate preferred | Other trialkylborates give lower yields |
| Hydrolysis | Aqueous acid workup | Converts boronate ester to boronic acid |
| Suzuki-Miyaura Coupling | Pd catalyst, base (e.g., K2CO3), solvent (THF, toluene) | Efficient C-C bond formation |
| Boronic Ester Formation | Pinacol + heat, toluene, azeotropic water removal | Improves stability and handling |
Research Findings and Optimization
- The presence of the N,N-dimethylsulfamoyl group can affect the electronic properties of the aromatic ring, influencing the reactivity of the boronic acid in coupling reactions.
- Studies show that maintaining an excess of lithium chloride during Grignard formation optimizes yield without further benefit beyond a 1.2:1 LiCl to aryl halide ratio.
- Boronic acids with such substituents can form cyclic trimers (boroxines), which may complicate purification and characterization.
- Conversion to boronic esters is a common strategy to mitigate instability and facilitate storage.
Q & A
Basic: What are the recommended synthetic routes for (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid, and how is purity confirmed?
Answer:
The synthesis typically involves sequential functionalization of the phenyl ring. A common approach starts with 4-methoxyphenylboronic acid, which undergoes sulfamoylation using dimethylsulfamoyl chloride in the presence of a base like pyridine or triethylamine . Post-synthesis, purity is confirmed via:
- HPLC (retention time analysis, ≥95% purity)
- 1H/13C NMR to verify substituent integration (e.g., methoxy protons at δ ~3.8 ppm, sulfamoyl protons at δ ~2.8 ppm)
- FT-IR for functional groups (B-O stretching at ~1340 cm⁻¹, S=O at ~1150 cm⁻¹) .
Advanced: How does the N,N-dimethylsulfamoyl group influence electronic properties and reactivity in cross-coupling reactions?
Answer:
The dimethylsulfamoyl group is electron-withdrawing via inductive effects, reducing the nucleophilicity of the boronic acid. This lowers reactivity in Suzuki-Miyaura reactions compared to electron-donating groups (e.g., methyl), as observed in yields of 62% vs. 96% for 4-methoxyphenyl vs. 4-methylphenyl boronic acids under identical conditions . However, the sulfamoyl group enhances solubility in polar solvents (e.g., DMF/H₂O mixtures), enabling aqueous-phase reactions . Computational studies (DFT) are recommended to quantify electronic effects on boronate resonance stabilization.
Basic: What handling protocols are critical to prevent decomposition of this boronic acid?
Answer:
- Storage: Under inert atmosphere (N₂/Ar) at 2–8°C to minimize oxidation of the boronic acid moiety .
- Solvent Compatibility: Avoid protic solvents (e.g., MeOH) that promote boroxine formation; use anhydrous THF or DMF .
- Light Sensitivity: Store in amber vials to prevent photodegradation of the sulfamoyl group .
Advanced: How can researchers optimize binding studies with diol-containing biomolecules (e.g., sialic acid)?
Answer:
- Techniques: Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .
- pH Optimization: Binding affinity peaks near physiological pH (7.4) due to trigonal boronate-diol ester formation; adjust buffer systems (e.g., phosphate vs. HEPES) to stabilize the complex .
- Competitive Assays: Include control sugars (e.g., glucose, mannose) to assess selectivity for target biomolecules .
Basic: Which spectroscopic methods are essential for structural characterization?
Answer:
- 1H NMR: Identify methoxy (δ 3.6–3.9 ppm) and sulfamoyl (δ 2.6–3.0 ppm) groups. Boronic acid protons (B-OH) appear as broad peaks at δ 7.5–9.0 ppm .
- 11B NMR: A singlet at δ 28–32 ppm confirms sp² hybridization of boron .
- FT-IR: Key bands include B-O (~1340 cm⁻¹), S=O (~1150 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .
Advanced: How to resolve contradictions in catalytic efficiency under varying pH conditions?
Answer:
- Mechanistic Profiling: Use kinetic studies (e.g., variable-temperature NMR) to determine if pH affects boronate activation (trigonal vs. tetrahedral geometry) .
- Catalyst Screening: Test Pd(OAc)₂ vs. PdCl₂(dppf) to identify pH-tolerant catalysts .
- Additive Optimization: Introduce co-catalysts (e.g., CuI) or ligands (e.g., SPhos) to stabilize Pd intermediates in acidic/basic media .
Advanced: What strategies enhance this compound’s utility in drug design (e.g., protease inhibition)?
Answer:
- Boronate Steric Shielding: Modify the sulfamoyl group (e.g., cyclohexyl vs. dimethyl) to balance steric bulk and binding pocket compatibility .
- Prodrug Design: Utilize boronate ester prodrugs (e.g., pinacol ester) for improved membrane permeability, with intracellular esterase-triggered activation .
- Crystallography: Co-crystallize with target enzymes (e.g., HIV protease) to map binding interactions and guide structure-activity relationships (SAR) .
Basic: How to troubleshoot low yields in Suzuki-Miyaura reactions using this boronic acid?
Answer:
- Base Selection: Replace K₃PO₄ with Cs₂CO₃ to enhance boronate activation in non-polar solvents .
- Oxygen Exclusion: Degas solvents to prevent Pd catalyst oxidation, which deactivates the catalytic cycle .
- Microwave Assistance: Apply microwave irradiation (100–120°C, 30 min) to accelerate coupling kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
